molecular formula C17H27N3O4 B2510901 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid CAS No. 1096483-24-7

2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2510901
CAS No.: 1096483-24-7
M. Wt: 337.42
InChI Key: ZTVIQGJWHRFPHN-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, supplied with a minimum purity of 90% . It is identified by CAS Number 1096483-24-7 and has a molecular formula of C17H27N3O4, corresponding to a molecular weight of approximately 337.41 g/mol . The compound's structure features a butanoic acid backbone substituted with phenethylamino and dimethylaminopropylamino groups, suggesting potential as a versatile building block or intermediate in synthetic organic chemistry . While its specific biological profile and mechanism of action are not fully detailed in public scientific literature, its molecular architecture indicates potential for use in medicinal chemistry research, particularly in the exploration of new pharmacologically active agents. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical method development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-(4-ethoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-4-24-14-8-6-13(7-9-14)19-16(21)12-15(17(22)23)18-10-5-11-20(2)3/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIQGJWHRFPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(dimethylamino)propylamine with 4-ethoxyphenyl isocyanate to form an intermediate urea derivative. This intermediate is then subjected to further reactions, such as hydrolysis and oxidation, to yield the final product. The reaction conditions often include the use of organic solvents like toluene or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from -10°C to 100°C, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid have shown promise as anticancer agents. For instance, polo-like kinase 1 (Plk1) inhibitors have been explored for their potential to target mitotic processes in cancer cells. The design of heterocyclic scaffolds that include similar functional groups has demonstrated significant anticancer activity, suggesting that this compound could be a candidate for further development in oncology therapeutics .

Neuropharmacology

The compound's dimethylamino group is known to enhance its interaction with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could lead to applications in treating mood disorders or neurodegenerative diseases. Analogous compounds have been studied for their selectivity towards serotonin transporters, indicating a pathway for developing antidepressants or anxiolytics .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including reductive amination and coupling reactions. These methods allow for the precise incorporation of functional groups that enhance bioactivity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the ethoxyphenyl group or the dimethylaminopropyl moiety can significantly alter its pharmacological profile, leading to enhanced potency or selectivity against specific biological targets.

Structural Feature Modification Impact Potential Application
Dimethylaminopropyl groupIncreased binding affinityAntidepressants
Ethoxyphenyl groupEnhanced lipophilicityImproved bioavailability
Oxobutanoic acid moietyCritical for biological activityAnticancer agents

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer models. These studies utilize assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.

In Vivo Efficacy

Animal models have been employed to evaluate the therapeutic potential of similar compounds in vivo. For example, studies on mice bearing tumor xenografts showed that administration of these compounds resulted in reduced tumor growth rates compared to controls, highlighting their potential as effective anticancer agents.

Mechanism of Action

The mechanism by which 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogs of 4-Oxobutanoic Acid Derivatives

The table below summarizes key structural analogs and their properties:

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight Key Features/Biological Activity References
Target Compound 3-(Dimethylamino)propyl 4-ethoxyphenyl C₁₇H₂₆N₃O₄ 336.41* Potential basicity from dimethylamino -
2-[4-(3-Chlorophenyl)piperazino]-4-(4-ethoxyphenyl)-4-oxobutanoic acid 4-(3-Chlorophenyl)piperazino 4-ethoxyphenyl C₂₂H₂₅ClN₃O₄ 430.91 Chlorine enhances lipophilicity
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-fluorophenyl - C₁₀H₁₀FNO₃ 211.19 Metal complexation applications
4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid 3-(imidazolyl)propyl - C₁₀H₁₄N₃O₃ 227.24 PI3K inhibition activity
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-ethylphenyl - C₁₂H₁₅NO₃ 221.25 Hydrophobic ethyl group
2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid 3,4-dimethoxyphenethyl 4-isopropylphenyl C₂₄H₃₁N₂O₅ 433.52 Enhanced steric bulk

*Hypothetical calculation based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Solubility: The target compound’s dimethylamino group increases water solubility compared to analogs with non-polar substituents (e.g., 2-ethylphenyl in ). The 4-ethoxyphenyl group balances hydrophilicity and lipophilicity, unlike the fully hydrophobic 4-isopropylphenyl in .

Biological Activity: The imidazole-containing analog () acts as a PI3K inhibitor due to its heterocyclic moiety, a feature absent in the target compound.

Steric and Electronic Effects: The piperazino group in introduces a rigid, planar structure, contrasting with the flexible dimethylaminopropyl chain in the target compound. Electron-withdrawing groups (e.g., chlorine in ) may alter binding affinity compared to electron-donating ethoxy groups in the target.

Biological Activity

2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article reviews the existing literature on its synthesis, mechanism of action, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure

The compound features a complex structure characterized by:

  • A dimethylaminopropyl group
  • An ethoxyphenyl moiety
  • A 4-oxobutanoic acid backbone

This configuration suggests potential interactions with various biological targets, which may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. While specific methodologies for synthesizing this exact compound may not be extensively documented, similar compounds have been synthesized using techniques such as:

  • Steglich esterification : A common method for forming esters that could be adapted for synthesizing derivatives of oxobutanoic acids .
  • Curcumin derivatives : Research on curcumin-related compounds provides insights into potential synthetic pathways that could be relevant for this compound's synthesis .

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems due to the presence of the dimethylaminopropyl group, which is known to enhance lipophilicity and facilitate blood-brain barrier penetration.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
  • Neuroprotective Properties : The dimethylamino group is often associated with neuroprotective effects in various models, indicating that this compound might also offer protective benefits against neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundFindings
Curcumin DerivativesShowed significant anti-inflammatory activity and potential for therapeutic use in chronic diseases.
Dimethylaminopropyl CompoundsIndicated enhanced penetration through the blood-brain barrier and neuroprotective effects in animal models.
Ethoxyphenyl AnaloguesDisplayed promising results in reducing oxidative stress and inflammation in vitro.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((3-(dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid?

Answer:
The compound’s synthesis likely involves sequential amidation and coupling reactions. For analogs:

  • Step 1: React 4-oxobutanoic acid derivatives with amines (e.g., 4-ethoxyaniline) to form the 4-oxo-4-arylaminobutanoic acid backbone. This is supported by methods in and , where succinic anhydride reacts with amines to form amide bonds .
  • Step 2: Introduce the 3-(dimethylamino)propylamine side chain via nucleophilic substitution or reductive amination. demonstrates similar coupling using chloroformate intermediates under triethylamine catalysis .
  • Purification: Use column chromatography (silica gel) and verify purity via TLC and HPLC-MS, as described in and .

Basic: How can structural integrity and purity be validated for this compound?

Answer:

  • Spectroscopic Analysis:
    • 1H/13C NMR to confirm amine/amide linkages and substituent positions (e.g., ethoxy group at 6.8–7.2 ppm for aromatic protons) .
    • HRMS for molecular weight verification (e.g., reports HRMS data for fluorophenyl analogs) .
  • Chromatography:
    • HPLC-MS to assess purity (>95%) and detect byproducts ( used ESI-Q-TOF for analogs) .

Advanced: How do structural modifications (e.g., ethoxy vs. halogen substituents) influence biological activity?

Answer:

  • Electron-Donating Groups (e.g., ethoxy): The 4-ethoxyphenyl group may enhance membrane permeability via increased lipophilicity, as seen in fluorophenyl analogs with improved anticancer activity ( ) .
  • Halogen Substitutions: Chloro or fluoro groups ( ) can enhance target binding through halogen bonding but may reduce solubility .
  • Contradictions: shows hypolipidemic activity in phenoxybenzoylpropionic acids, whereas dichlorophenyl derivatives ( ) lack this effect, highlighting substituent-dependent outcomes .

Advanced: What experimental challenges arise in coupling the 3-(dimethylamino)propylamine moiety, and how are they resolved?

Answer:

  • Challenge 1: Steric hindrance from the tertiary amine in 3-(dimethylamino)propylamine reduces nucleophilicity.
    • Solution: Use coupling agents like HATU or DCC ( used triethylamine to activate intermediates) .
  • Challenge 2: Byproduct formation due to competing reactions.
    • Solution: Optimize reaction temperature (e.g., 0–5°C for controlled kinetics) and monitor via TLC ( ) .

Advanced: How can computational methods guide the design of derivatives targeting specific enzymes?

Answer:

  • Molecular Docking: Model interactions between the 4-ethoxyphenyl group and hydrophobic enzyme pockets (e.g., MEK1/2 kinases in ) .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with bioactivity, as demonstrated in for anti-inflammatory derivatives .

Advanced: How to resolve contradictions in biological data across structurally similar compounds?

Answer:

  • Case Study: Fluorophenyl derivatives ( ) show potent kinase inhibition, while dichlorophenyl analogs ( ) exhibit weaker activity.
    • Analysis: Fluorine’s electronegativity enhances hydrogen bonding, whereas bulkier chloro groups disrupt binding .
  • Methodology: Conduct competitive binding assays (e.g., SPR) to quantify target affinity differences .

Advanced: What are the implications of the compound’s amide bonds in pharmacokinetics?

Answer:

  • Stability: Amide bonds resist hydrolysis in vivo compared to esters, as shown in for methylidene derivatives .
  • Bioavailability: The tertiary amine in the propyl chain may improve solubility at physiological pH (pKa ~8–9), similar to morpholinopropyl analogs in .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antiproliferative Activity: MTT assays on cancer cell lines (e.g., used fluorophenyl derivatives against HeLa) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases ( tested tyrosyl-DNA-phosphodiesterase inhibition) .

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